2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Description
The compound “2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide” is a thiophene derivative . Thiophene derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . The molecular formula of the compound is C19H22N2O4S and it has a molecular weight of 374.45398 .
Synthesis Analysis
Thiophene derivatives have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis
The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .Future Directions
Thiophene derivatives are known to have a broad range of therapeutic applications . Therefore, future research could focus on exploring the potential applications of this compound in various therapeutic areas. Additionally, further studies could also focus on optimizing the synthesis process and improving the yield of this compound.
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-13-11(2)26-19(17(13)18(20)23)21-16(22)9-7-12-6-8-14(24-3)15(10-12)25-4/h6-10H,5H2,1-4H3,(H2,20,23)(H,21,22)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVQNWDBNIFIOL-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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